variant MCH
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Overview
Description
Variant melanin-concentrating hormone is a synthetic analogue of melanin-concentrating hormone, a peptide hormone primarily involved in the regulation of energy homeostasis and feeding behavior in mammals . Melanin-concentrating hormone is synthesized in the hypothalamus and has a significant role in modulating arousal, energy balance, and motivated behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of variant melanin-concentrating hormone involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of variant melanin-concentrating hormone follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography, ensuring the removal of impurities and achieving the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Variant melanin-concentrating hormone undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues in the peptide can occur under oxidative conditions, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Site-directed mutagenesis is performed using oligonucleotide primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
Variant melanin-concentrating hormone has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It serves as a tool for investigating the role of melanin-concentrating hormone in energy homeostasis, feeding behavior, and neuroendocrine regulation.
Medicine: Variant melanin-concentrating hormone is explored for its potential therapeutic applications in obesity, metabolic disorders, and sleep disorders.
Industry: It is utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
Variant melanin-concentrating hormone exerts its effects by binding to melanin-concentrating hormone receptors, primarily melanin-concentrating hormone receptor 1. This binding activates downstream signaling pathways, including the cyclic adenosine monophosphate pathway and the phosphoinositide 3-kinase pathway. These pathways regulate various physiological processes, such as feeding behavior, energy expenditure, and arousal .
Comparison with Similar Compounds
Melanin-Concentrating Hormone: The natural peptide hormone with similar functions.
Melanin-Concentrating Hormone Receptor Agonists: Compounds that mimic the action of melanin-concentrating hormone by binding to its receptors.
Melanin-Concentrating Hormone Receptor Antagonists: Compounds that inhibit the action of melanin-concentrating hormone by blocking its receptors.
Uniqueness: Variant melanin-concentrating hormone is unique due to its synthetic nature, allowing for precise modifications and the study of structure-function relationships. It provides a valuable tool for understanding the physiological roles of melanin-concentrating hormone and developing potential therapeutic agents .
Properties
Molecular Formula |
C98H147N25O30S3 |
---|---|
Molecular Weight |
2251.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C98H147N25O30S3/c1-46(2)33-62(112-83(138)61(30-32-156-10)110-93(148)70(44-154)119-92(147)69(43-125)118-86(141)63(34-47(3)4)115-96(151)79(50(9)126)123-90(145)67(39-76(133)134)114-88(143)64(35-51-17-12-11-13-18-51)111-80(135)56(99)38-75(131)132)81(136)106-41-74(130)107-58(21-16-31-104-98(102)103)84(139)121-77(48(5)6)95(150)116-65(36-52-22-24-54(127)25-23-52)87(142)108-59(26-28-72(100)128)82(137)117-68(42-124)91(146)120-71(45-155)94(149)113-66(37-53-40-105-57-20-15-14-19-55(53)57)89(144)109-60(27-29-73(101)129)85(140)122-78(49(7)8)97(152)153/h11-15,17-20,22-25,40,46-50,56,58-71,77-79,105,124-127,154-155H,16,21,26-39,41-45,99H2,1-10H3,(H2,100,128)(H2,101,129)(H,106,136)(H,107,130)(H,108,142)(H,109,144)(H,110,148)(H,111,135)(H,112,138)(H,113,149)(H,114,143)(H,115,151)(H,116,150)(H,117,137)(H,118,141)(H,119,147)(H,120,146)(H,121,139)(H,122,140)(H,123,145)(H,131,132)(H,133,134)(H,152,153)(H4,102,103,104)/t50-,56+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,77+,78+,79+/m1/s1 |
InChI Key |
OLHBYHJFEIBGCZ-HUSDBPEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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